molecular formula C40H47FN2O8 B601616 Atorvastatin Impurity 16 CAS No. 1450739-65-7

Atorvastatin Impurity 16

カタログ番号 B601616
CAS番号: 1450739-65-7
分子量: 702.83
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Atorvastatin Impurity 16” is an impurity associated with atorvastatin, a widely used antilipemic drug. Atorvastatin belongs to the statin class of medications and is commonly prescribed to lower lipid levels and reduce the risk of cardiovascular diseases, including myocardial infarction and stroke . Impurities like “Impurity 16” can impact drug stability, efficacy, and safety.


Molecular Structure Analysis

  • Chemical Name: 2-(6-(2-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetic acid .

科学的研究の応用

Enhanced Detection and Quantification in Quality Control

The presence of impurities like Atorvastatin Impurity 16 can significantly affect the safety and efficacy of pharmaceutical products. Utilizing advanced mass detection methods, such as the ACQUITY™ QDa™ II Mass Detector, researchers can achieve enhanced detection and quantification of such impurities . This is crucial for ensuring compliance with ICH-Q3 guidelines, which require impurities to be quantified at thresholds as low as 0.15% for drugs with a maximum daily dosage under 2.0 g .

Structural Characterization of Impurities

In-source fragmentation techniques are employed to gain deeper insights into the structural characteristics of unknown compounds, including Atorvastatin Impurity 16 . This application is vital for identifying the origins of impurities, whether they are by-products of synthesis or degradation products, which can then inform the development of more robust manufacturing processes.

Development of Rapid Analytical Methods

The development of novel, fast, and simple chromatographic methods for the determination of atorvastatin and its impurities is another key application area . Such methods aim to reduce analysis time and mobile phase consumption, improving the efficiency of pharmaceutical testing and reducing costs.

Impurity Profiling in Drug Formulations

Accurate impurity profiling is essential for the assessment of drug quality. Research into Atorvastatin Impurity 16 involves the use of high-performance liquid chromatography (HPLC) to determine the impurity profile of atorvastatin in tablet formulations . This ensures that the final product meets the required safety standards.

Toxicological and Pharmacological Analysis

Understanding the toxicological and pharmacological properties of impurities like Atorvastatin Impurity 16 is critical for patient safety . Research in this field focuses on evaluating the potential health risks associated with impurities present in drug formulations.

Regulatory Compliance and Documentation

The application of chromatography data systems, such as Empower™ CDS, facilitates compliant impurity testing in regulated pharmaceutical environments . This includes maintaining accurate records and documentation that are essential for regulatory submissions and audits.

作用機序

Target of Action

Atorvastatin, including its impurities, primarily targets the enzyme HMG-CoA reductase . This enzyme plays a crucial role in the biosynthesis of cholesterol . By inhibiting this enzyme, Atorvastatin reduces the production of cholesterol in the body .

Mode of Action

Atorvastatin is a competitive inhibitor of HMG-CoA reductase . It binds to the enzyme and prevents it from catalyzing the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This interaction results in a decrease in hepatic cholesterol levels .

Biochemical Pathways

The primary biochemical pathway affected by Atorvastatin is the mevalonate pathway . This pathway is responsible for the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) . By inhibiting HMG-CoA reductase, Atorvastatin disrupts this pathway, leading to a reduction in the levels of these lipids .

Pharmacokinetics

The pharmacokinetics of Atorvastatin involves its absorption, distribution, metabolism, and excretion (ADME). Atorvastatin is absorbed orally and acts primarily in the liver . It is metabolized by CYP3A4 isoenzymes . The absolute bioavailability of Atorvastatin is reported to be 12% after a 40 mg oral dose . These properties impact the bioavailability of Atorvastatin and its efficacy in lowering cholesterol levels .

Result of Action

The primary result of Atorvastatin’s action is a reduction in the levels of cholesterol, LDL, and VLDL . This leads to a decrease in the risk of cardiovascular diseases, including heart attack, atherosclerosis, angina, peripheral artery disease, and stroke .

Action Environment

The action of Atorvastatin can be influenced by various environmental factors. For instance, the intestinal permeability of Atorvastatin is high at the physiological intestinal pH of 6 – 6.5 . Therefore, changes in gastrointestinal pH could potentially affect the absorption and efficacy of Atorvastatin . Additionally, interactions with other drugs metabolized by CYP3A4 could also impact the pharmacokinetics and pharmacodynamics of Atorvastatin .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Atorvastatin Impurity 16 involves the conversion of 2,4-difluoro-5-nitrobenzoic acid to the final product through a series of reactions.", "Starting Materials": [ "2,4-difluoro-5-nitrobenzoic acid", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Sulfuric acid", "Acetone", "Sodium nitrite", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Reduction of 2,4-difluoro-5-nitrobenzoic acid with sodium borohydride in methanol to obtain 2,4-difluoro-5-aminobenzoic acid", "Acetylation of 2,4-difluoro-5-aminobenzoic acid with acetic anhydride in the presence of sulfuric acid to obtain 2,4-difluoro-5-acetamidobenzoic acid", "Diazotization of 2,4-difluoro-5-acetamidobenzoic acid with sodium nitrite and hydrochloric acid to obtain the diazonium salt", "Reduction of the diazonium salt with hydrogen gas in the presence of palladium on carbon to obtain Atorvastatin Impurity 16" ] }

CAS番号

1450739-65-7

製品名

Atorvastatin Impurity 16

分子式

C40H47FN2O8

分子量

702.83

純度

> 95%

数量

Milligrams-Grams

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。